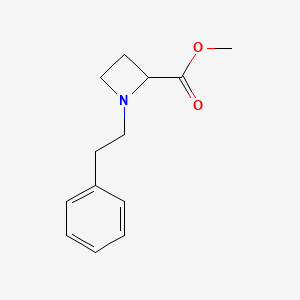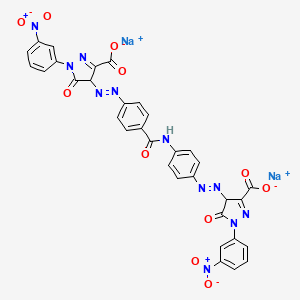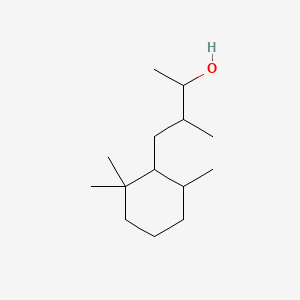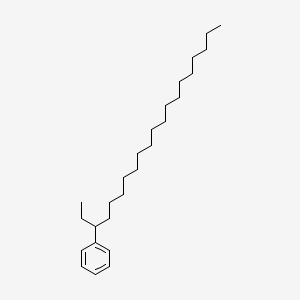
3-Phenyleicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyleicosane is a hydrocarbon compound with the molecular formula C26H46. It consists of a phenyl group attached to an eicosane chain. This compound is part of the alkylbenzene family, which is characterized by the presence of an alkyl chain bonded to a benzene ring. The structure of this compound can be represented as C6H5-(CH2)19-CH3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with an eicosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6 + C20H41Cl → C6H5-(CH2)19-CH3 + HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be hydrogenated to saturate any unsaturated bonds.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
3-Phenyleicosane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-Phenyleicosane involves its interaction with various molecular targets and pathways The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the long alkyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability
Comparaison Avec Des Composés Similaires
- 1-Phenyleicosane
- 9-Phenyleicosane
- 11-Phenyleicosane
Comparison: 3-Phenyleicosane is unique due to the position of the phenyl group on the third carbon of the eicosane chain. This positioning can influence its chemical reactivity and physical properties compared to other phenyleicosane isomers. For example, 1-Phenyleicosane has the phenyl group attached to the first carbon, which can lead to different steric and electronic effects in chemical reactions.
Propriétés
Numéro CAS |
72557-70-1 |
|---|---|
Formule moléculaire |
C26H46 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
icosan-3-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
Clé InChI |
KPJGRQMPFRXLSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


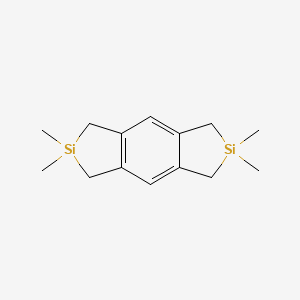
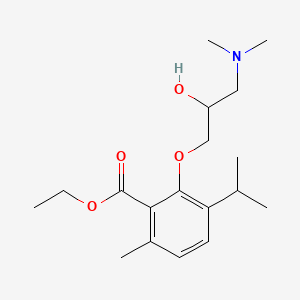
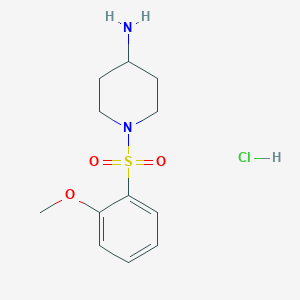

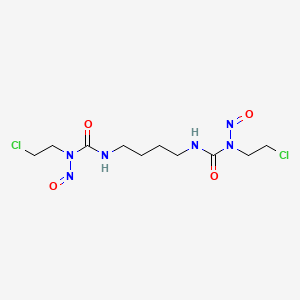
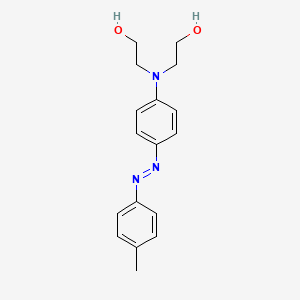
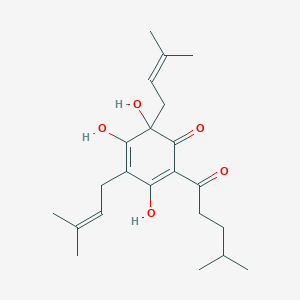
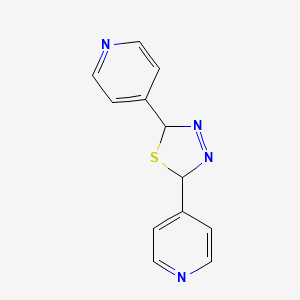

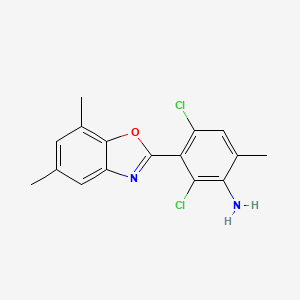
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
